1,4-Dimethylpyrazole

Physical Chemistry Process Chemistry Formulation

1,4-Dimethylpyrazole (CAS 1072-68-0) is a regiospecifically substituted pyrazole isomer with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol. As a member of the dimethylpyrazole family, it exists as a clear, colorless liquid at ambient temperature with a characteristic pungent odor.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 1072-68-0
Cat. No. B091193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylpyrazole
CAS1072-68-0
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C
InChIInChI=1S/C5H8N2/c1-5-3-6-7(2)4-5/h3-4H,1-2H3
InChIKeySZQCPPRPWDXLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethylpyrazole (CAS 1072-68-0): Procurement and Characterization Data for a Regiospecific Dimethylpyrazole Isomer


1,4-Dimethylpyrazole (CAS 1072-68-0) is a regiospecifically substituted pyrazole isomer with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol. As a member of the dimethylpyrazole family, it exists as a clear, colorless liquid at ambient temperature with a characteristic pungent odor [1]. This compound is distinguished by its substitution pattern featuring methyl groups at the N1 and C4 positions, which fundamentally alters its physicochemical and coordination properties relative to other dimethylpyrazole isomers [2]. 1,4-Dimethylpyrazole serves as a key building block in synthetic chemistry, particularly as an intermediate in the production of agrochemicals and pharmaceuticals [3].

Why 1,4-Dimethylpyrazole Cannot Be Replaced by Other Dimethylpyrazole Isomers: Critical Differences in Physical State and Basicity


Direct substitution of 1,4-dimethylpyrazole with other dimethylpyrazole isomers (e.g., 3,5-, 3,4-, 1,3-, or 1,5-dimethylpyrazole) is not feasible for many applications due to profound differences in physical state, boiling point, and acid/base properties that directly impact handling, processing, and reactivity. For instance, 1,4-dimethylpyrazole is a low-melting liquid at room temperature [1], while 3,5-dimethylpyrazole and 3,4-dimethylpyrazole are crystalline solids under the same conditions [2]. This disparity alone can dictate the choice of isomer in continuous flow processes or liquid-phase reactions. Furthermore, the pKa values differ significantly among isomers, with 1,4-dimethylpyrazole (pKa ~2.8) exhibiting substantially different basicity and protonation behavior compared to 3,5-dimethylpyrazole (pKa 4.11) [3], which directly influences its performance as a ligand, a base, or a reactive intermediate. The regiospecific substitution pattern also governs the compound's utility as a synthetic intermediate; for example, the C5 position of 1,4-dimethylpyrazole remains unsubstituted, enabling selective functionalization that is not possible with other isomers [1].

Product-Specific Quantitative Differentiation: 1,4-Dimethylpyrazole vs. Closest Isomers


Physical State at Ambient Temperature: 1,4-Dimethylpyrazole as a Liquid vs. Solid Isomers 3,5- and 3,4-Dimethylpyrazole

1,4-Dimethylpyrazole is a liquid at room temperature with a melting point of approximately -40 °C [1]. In contrast, the isomeric compounds 3,5-dimethylpyrazole and 3,4-dimethylpyrazole are solids at ambient conditions, with reported melting points of 105–108 °C and 44–46 °C [2], respectively. This fundamental difference in physical state arises directly from the regiospecific placement of the methyl substituents.

Physical Chemistry Process Chemistry Formulation

Boiling Point and Volatility: 1,4-Dimethylpyrazole Exhibits an Intermediate Boiling Point Among Liquid Isomers

The boiling point of 1,4-dimethylpyrazole at atmospheric pressure (760 mmHg) is 145–146 °C [1]. This value is intermediate between the boiling points of the other liquid dimethylpyrazole isomers, 1,3-dimethylpyrazole (138 °C) and 1,5-dimethylpyrazole (158 °C) . The solid isomer 3,4-dimethylpyrazole exhibits a significantly higher boiling point of 220.3 °C [2].

Physical Chemistry Purification Process Safety

Acid/Base Character: pKa of 1,4-Dimethylpyrazole Indicates Distinct Basicity and Protonation Behavior

The predicted acid dissociation constant (pKa) for the conjugate acid of 1,4-dimethylpyrazole is 2.80 ± 0.10 . This value reflects the basicity of the pyrazole nitrogen and its propensity for protonation or coordination. In contrast, the experimentally determined pKa for the conjugate acid of 3,5-dimethylpyrazole is 4.11 [1], and the predicted pKa for 1,3-dimethylpyrazole is 2.72 ± 0.10 . This indicates that 1,4-dimethylpyrazole is a slightly weaker base than 3,5-dimethylpyrazole but comparable to 1,3-dimethylpyrazole.

Acid-Base Chemistry Coordination Chemistry Reactivity

Synthetic Accessibility: 1,4-Dimethylpyrazole Achieves 100% Yield via Zeolite-Catalyzed Alkylation

1,4-Dimethylpyrazole can be synthesized with a quantitative yield of 100% through the vapor-phase N-alkylation of 4-methylpyrazole with methanol over an HY zeolite catalyst at 573 K [1]. This high-yielding, catalytic route offers a clear advantage over alternative synthetic pathways for this specific isomer. In comparison, a prior art method for producing 1,4-dimethylpyrazole achieved a yield of only 56% [2], and the synthesis of other dimethylpyrazole isomers often results in mixtures requiring additional separation steps.

Synthetic Chemistry Catalysis Process Efficiency

Nitrification Inhibition Activity: 1,4-Dimethylpyrazole is a Core Scaffold for Potent Soil Nitrification Inhibitors

While 1,4-dimethylpyrazole itself is not directly used as a nitrification inhibitor, it serves as the structural core for a class of highly effective nitrification inhibitors, including the commercially important 3,4-dimethylpyrazole phosphate (DMPP). DMPP and related compounds function by chelating copper, an essential cofactor for ammonia monooxygenase in nitrifying bacteria [1]. In comparative studies, 3,5-dimethylpyrazole (DMePz) exhibited an IC50 of 17.3 mg L⁻¹ for nitrification inhibition in activated sludge [2], whereas 3,4-dimethylpyrazole phosphate (DMPP) demonstrates potent inhibition at field-relevant doses [3]. The 1,4-dimethylpyrazole scaffold, with its unique substitution pattern, allows for further derivatization to tune the inhibitory potency and environmental fate.

Agricultural Chemistry Nitrification Inhibition Environmental Science

Coordination Chemistry: 1,4-Dimethylpyrazole as a Ligand with a Unique Binding Mode

1,4-Dimethylpyrazole acts as a monodentate ligand through its N2 nitrogen atom, forming complexes with various transition metals. The substitution pattern on the pyrazole ring influences the steric and electronic properties of the resulting metal complexes. For example, nickel(0) complexes of 3,5-dichloro-1,4-dimethylpyrazole undergo selective oxidative addition at the C5–Cl bond, leading to the formation of bis(pyrazolyl)nickel(II) complexes . This regioselective reactivity is a direct consequence of the 1,4-substitution pattern and is not observed with other dimethylpyrazole isomers. In contrast, complexes of 3,5-dimethylpyrazole often exhibit different coordination geometries and thermal stabilities; Cu(II) complexes of 3,5-dimethylpyrazole show thermal decomposition starting at 147 °C [1], whereas the thermal stability of 1,4-dimethylpyrazole complexes may vary due to the altered electronic environment.

Coordination Chemistry Catalysis Organometallics

Optimal Use Cases for 1,4-Dimethylpyrazole Based on Verified Differentiation


Continuous Flow Synthesis and Liquid-Phase Process Development

Given its liquid state at ambient temperature (Mp ≈ -40 °C) [1], 1,4-dimethylpyrazole is ideally suited for integration into continuous flow reactors and liquid-phase synthetic processes. Unlike solid isomers that require dissolution or melting, 1,4-dimethylpyrazole can be directly pumped and metered, reducing operational complexity and improving process safety. Its intermediate boiling point (145–146 °C) [2] also facilitates its removal or recovery by distillation without excessive energy input.

Synthesis of Regiospecifically Functionalized Pyrazole Derivatives

The 1,4-substitution pattern leaves the C3 and C5 positions of the pyrazole ring available for selective functionalization. This is exemplified by the selective oxidation of the 4-methyl group to a carboxylic acid in >95% yield [3] and the regioselective oxidative addition at C5–Cl bonds in nickel complexes . These reactions are not feasible with other dimethylpyrazole isomers, making 1,4-dimethylpyrazole the preferred starting material for synthesizing specific pyrazole-4-carboxylic acid derivatives and C5-functionalized pyrazoles.

Precursor for Advanced Nitrification Inhibitors

The dimethylpyrazole core is the active pharmacophore in several commercial nitrification inhibitors, including DMPP (3,4-dimethylpyrazole phosphate) [4]. 1,4-Dimethylpyrazole serves as a key intermediate in the synthesis of these agrochemicals. Its high-yielding synthesis (100% from 4-methylpyrazole) [5] ensures a reliable and cost-effective supply for the development and production of next-generation nitrification inhibitors aimed at reducing nitrogen loss and N₂O emissions in agriculture.

Development of Novel Coordination Complexes and Catalysts

As a monodentate N-donor ligand, 1,4-dimethylpyrazole and its derivatives form stable complexes with transition metals such as nickel, copper, and cobalt [6]. The unique electronic and steric properties conferred by the 1,4-substitution pattern can be exploited to tune the catalytic activity and selectivity of metal complexes. This makes 1,4-dimethylpyrazole a valuable building block for designing new catalysts for cross-coupling reactions, oxidation reactions, and polymerization processes.

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